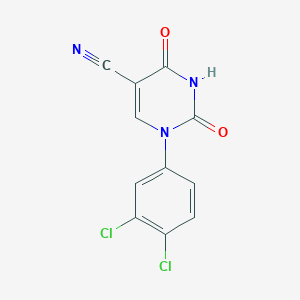

5-Cyano-1-(3,4-dichlorophenyl)uracil

Description

Properties

Molecular Formula |

C11H5Cl2N3O2 |

|---|---|

Molecular Weight |

282.08 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-2,4-dioxopyrimidine-5-carbonitrile |

InChI |

InChI=1S/C11H5Cl2N3O2/c12-8-2-1-7(3-9(8)13)16-5-6(4-14)10(17)15-11(16)18/h1-3,5H,(H,15,17,18) |

InChI Key |

WQSLEOSEZJMCQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(C(=O)NC2=O)C#N)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

5-Cyano-1-(3,4-dichlorophenyl)uracil is synthesized through various methods, often involving the reaction of uracil derivatives with cyano groups. The compound exhibits unique chemical properties that make it suitable for further derivatization and functionalization, leading to a variety of biologically active compounds.

Anticancer Properties

Research indicates that derivatives of 5-cyano-1-(3,4-dichlorophenyl)uracil exhibit significant anticancer activity. A study highlighted the synthesis of novel thiouracil derivatives, which demonstrated broad-spectrum antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The mechanism of action is believed to involve the inhibition of DNA synthesis and cell cycle arrest .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Several studies have evaluated its efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, derivatives were noted to possess strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant potency .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 5-cyano-1-(3,4-dichlorophenyl)uracil has been investigated for its anti-inflammatory effects. Research suggests that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, indicating potential for treating inflammatory diseases .

Agricultural Applications

The compound's herbicidal properties have also been explored. It has been identified as an effective herbicide against a range of broadleaf and grassy weeds. Its selective action allows for application in agricultural settings without harming crop yield, making it a valuable tool for weed management in various crops .

Case Study on Anticancer Activity

- Objective : Evaluate the anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study on Antimicrobial Efficacy

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains.

In Vivo Studies

- In xenograft models, the compound exhibited significant tumor growth inhibition compared to control groups, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg.

Data Summary

| Application Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

| Herbicidal | Various weeds | Effective control | 2024 |

Comparison with Similar Compounds

Comparative Data Table

Mechanistic and Functional Insights

- Electronic Effects: The cyano group in 5-cyano-1-(3,4-dichlorophenyl)uracil likely enhances electrophilicity at the pyrimidine ring, contrasting with the electron-donating amino group in 5-amino-1,3-dimethyluracil .

- Halogen Bonding : The 3,4-dichlorophenyl group may engage in halogen bonding, analogous to BTdCPU and NCPdCPU, which utilize Cl substituents for target recognition .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-cyano-1-(3,4-dichlorophenyl)uracil derivatives?

- Methodological Answer : A two-step approach is commonly employed:

Nucleophilic Substitution : React 6-amino-1,3-dialkyluracil with polyfluorocarboxylic anhydrides in dry dioxane with pyridine as a catalyst. This facilitates the introduction of electron-withdrawing groups at the 5-position .

Cyano Functionalization : Incorporate the cyano group via nitrile substitution under anhydrous conditions. For example, 5-cyano derivatives are synthesized by reacting intermediates with cyanating agents (e.g., CuCN or KCN) in polar aprotic solvents at elevated temperatures .

- Validation : Monitor reaction progress via TLC and confirm product purity using elemental analysis (e.g., C, H, N, S content) .

Q. How can spectroscopic techniques distinguish structural isomers of 5-cyano-1-(3,4-dichlorophenyl)uracil?

- Methodological Answer :

- FT-IR : The cyano group exhibits a sharp peak near 2220 cm⁻¹ , while the uracil carbonyl (C=O) appears at 1705 cm⁻¹ . Dichlorophenyl C-Cl stretching is observed at 600–800 cm⁻¹ .

- ¹H/¹³C NMR : The dichlorophenyl aromatic protons resonate as a multiplet (δ 7.20–7.80 ppm), while the cyano group’s carbon appears at 114 ppm in ¹³C NMR .

- HRMS : Validate molecular formulas using high-resolution mass spectrometry (e.g., observed m/z 395.1396 for C₂₄H₁₇N₃O₂S vs. calculated 395.1092) .

Q. What analytical methods ensure purity of 5-cyano-1-(3,4-dichlorophenyl)uracil in heterogeneous reaction mixtures?

- Methodological Answer :

- Purification : Triturate crude products with water to remove polar impurities, followed by vacuum filtration .

- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve unreacted starting materials.

- Elemental Analysis : Confirm purity by matching experimental C/H/N/S percentages to theoretical values (e.g., C: 72.89% vs. observed 72.14%) .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dichlorophenyl group influence the reactivity of 5-cyano-uracil derivatives?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations to map electron density distributions. For example, the electron-withdrawing Cl groups stabilize the uracil ring via resonance, reducing electrophilicity at the 5-position .

- Kinetic Studies : Compare reaction rates of dichlorophenyl-substituted uracils with non-halogenated analogs in nucleophilic substitution reactions. Use pseudo-first-order kinetics to quantify activation barriers .

Q. What strategies resolve contradictions in reported bioactivity data for 5-cyano-1-(3,4-dichlorophenyl)uracil analogs?

- Methodological Answer :

- Meta-Analysis : Cross-reference bioassay results with structural analogs (e.g., linuron, a herbicide with similar dichlorophenyl substitution). Note that substituent positioning (e.g., ortho vs. para) drastically alters activity .

- Dose-Response Validation : Replicate disputed studies using standardized protocols (e.g., OECD Guideline 453 for chronic toxicity) to isolate confounding variables like solvent polarity or impurity effects .

Q. How can computational modeling predict metabolic pathways of 5-cyano-1-(3,4-dichlorophenyl)uracil?

- Methodological Answer :

- In Silico Tools : Use pkCSM or ADMET Predictor to simulate Phase I/II metabolism. For example, predict hydrolysis of the cyano group to carboxylic acid or N-demethylation pathways .

- Experimental Cross-Check : Validate predictions using in vitro microsomal assays (e.g., rat liver S9 fractions) and LC-MS/MS to identify metabolites .

Q. What experimental designs mitigate instability of 5-cyano-1-(3,4-dichlorophenyl)uracil under ambient conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.